(2R)-4-fluorobutan-2-amine hydrochloride
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Overview
Description
(2R)-4-fluorobutan-2-amine hydrochloride is a chiral amine compound with a fluorine atom attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-fluorobutan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of 4-fluorobutan-2-one as a starting material, which undergoes reductive amination with an appropriate amine source under catalytic hydrogenation conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired enantiomer is obtained.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-fluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The ketone precursor can be reduced to the corresponding alcohol before amination.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction of the ketone precursor can yield the corresponding alcohol.
Scientific Research Applications
(2R)-4-fluorobutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2R)-4-fluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-chlorobutan-2-amine hydrochloride
- (2R)-4-bromobutan-2-amine hydrochloride
- (2R)-4-iodobutan-2-amine hydrochloride
Uniqueness
(2R)-4-fluorobutan-2-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
2227197-84-2 |
---|---|
Molecular Formula |
C4H11ClFN |
Molecular Weight |
127.6 |
Purity |
95 |
Origin of Product |
United States |
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